An In-Depth Technical Guide to (3-Isothiocyanatophenyl)boronic Acid: Synthesis, Properties, and Applications in Bioconjugation
An In-Depth Technical Guide to (3-Isothiocyanatophenyl)boronic Acid: Synthesis, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Physicochemical Properties and Handling
A summary of the key physicochemical properties of (3-Isothiocyanatophenyl)boronic acid and its precursor, 3-aminophenylboronic acid, is presented below. It is important to note that properties for the target compound are estimated based on the known characteristics of related arylboronic acids and isothiocyanates.
| Property | 3-Aminophenylboronic Acid | (3-Isothiocyanatophenyl)boronic acid (Predicted) |
| CAS Number | 554-75-6 | Not readily available |
| Molecular Formula | C₆H₈BNO₂ | C₇H₆BNO₂S |
| Molecular Weight | 136.95 g/mol | 178.99 g/mol |
| Appearance | Off-white to light brown crystalline powder | Likely a solid, color may vary |
| Solubility | Soluble in water, methanol, and DMSO | Expected to be soluble in organic solvents like DMSO, DMF |
| Stability & Storage | Store at 2-8°C. Sensitive to air and moisture.[1] | Store under inert gas at low temperatures (e.g., -20°C) to prevent degradation of the isothiocyanate group and the boronic acid moiety. |
Safety and Handling Precautions:
While a specific Safety Data Sheet (SDS) for (3-Isothiocyanatophenyl)boronic acid is unavailable, the following precautions are recommended based on the hazards associated with its functional groups:
-
Isothiocyanates: Are known to be irritants to the skin, eyes, and respiratory tract. They are also potent lachrymators.[2]
-
Arylboronic Acids: Can cause skin and eye irritation.[3][4] Some boronic acids may have reproductive toxicity.
Recommended Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.
-
Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handle the compound with care to avoid generating dust.
Synthesis of (3-Isothiocyanatophenyl)boronic acid
The most direct synthetic route to (3-Isothiocyanatophenyl)boronic acid involves the conversion of the primary amine group of 3-aminophenylboronic acid to an isothiocyanate. Several methods exist for this transformation, with the use of thiophosgene or its equivalents being a common approach.[5][6]
Caption: Synthetic workflow for (3-Isothiocyanatophenyl)boronic acid.
Detailed Synthetic Protocol:
This protocol is a general guideline and should be optimized based on laboratory conditions and scale.
Materials:
-
3-Aminophenylboronic acid
-
Thiophosgene (or a solid equivalent like thiocarbonyl diimidazole for safer handling)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA), freshly distilled
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve 3-aminophenylboronic acid (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Addition of Base: Add triethylamine (2.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Thiophosgene: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of thiophosgene (1.1 equivalents) in anhydrous DCM dropwise via a dropping funnel over 30-60 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Application in Bioconjugation: Labeling of Proteins
The isothiocyanate group of (3-Isothiocyanatophenyl)boronic acid reacts readily with primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine residues, to form a stable thiourea linkage.[7][8] This reaction is highly efficient under slightly alkaline conditions.[9]
Caption: Mechanism of protein labeling with (3-Isothiocyanatophenyl)boronic acid.
Detailed Protein Labeling Protocol:
This protocol provides a general procedure for labeling a protein with (3-Isothiocyanatophenyl)boronic acid. The optimal conditions, particularly the molar ratio of the reagent to the protein, should be determined empirically for each specific protein.
Materials:
-
Protein solution (e.g., antibody, enzyme) in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.5).
-
(3-Isothiocyanatophenyl)boronic acid
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) and in an appropriate amine-free buffer. Buffers containing primary amines like Tris will compete with the protein for the labeling reagent.[7]
-
Reagent Preparation: Prepare a stock solution of (3-Isothiocyanatophenyl)boronic acid in anhydrous DMSO (e.g., 10 mg/mL). This should be prepared fresh before each use.
-
Labeling Reaction:
-
Slowly add the desired molar excess of the (3-Isothiocyanatophenyl)boronic acid solution to the protein solution while gently stirring. A starting point could be a 10-20 fold molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10]
-
-
Purification:
-
Remove the unreacted (3-Isothiocyanatophenyl)boronic acid and any byproducts by passing the reaction mixture through a gel filtration column pre-equilibrated with the desired storage buffer.
-
The labeled protein will elute in the void volume, while the smaller molecules will be retained.
-
-
Characterization: The degree of labeling can be determined using various analytical techniques, such as UV-Vis spectroscopy (if the boronic acid conjugate has a distinct absorbance) or mass spectrometry.
Potential Applications in Drug Development and Research
The unique bifunctional nature of (3-Isothiocyanatophenyl)boronic acid opens up a range of possibilities in drug development and fundamental research:
-
Targeted Drug Delivery: The boronic acid moiety can interact with cis-diols present on the surface of certain cells or tissues (e.g., cancer cells with overexpressed sialic acids), enabling targeted delivery of a covalently attached therapeutic agent.
-
Enzyme Inhibition: Boronic acids are known inhibitors of serine proteases.[6] A drug molecule attached via the isothiocyanate linker could be delivered to a specific enzymatic active site.
-
Biosensor Development: Immobilization of proteins or other biomolecules onto surfaces functionalized with (3-Isothiocyanatophenyl)boronic acid can be used to create novel biosensors.
-
Chemical Probes: The compound can be used to introduce a boronic acid handle onto a protein of interest, allowing for subsequent studies of protein-carbohydrate interactions or for further chemical modification through Suzuki-Miyaura coupling.
Conclusion
(3-Isothiocyanatophenyl)boronic acid is a valuable, albeit not widely commercialized, chemical tool for researchers in the life sciences. Its synthesis from readily available 3-aminophenylboronic acid is straightforward, and its application in bioconjugation provides a robust method for covalently modifying proteins. The dual functionality of this reagent offers exciting opportunities for the development of targeted therapeutics, advanced diagnostics, and novel biomaterials. As with any reactive chemical, proper handling and safety precautions are paramount to ensure successful and safe experimentation.
References
-
Wong, R., & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates from Amines. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]
-
Dieckmann, W., et al. (1907). Über die Einwirkung von Thiophosgen auf Amine. Berichte der deutschen chemischen Gesellschaft, 40(3), 3737-3748. [Link]
- Bhattacharya, B. (n.d.). Protein labelling with FITC. Ben-Gurion University of the Negev.
-
Oakwood Chemical. (n.d.). 3-Cyanophenyl isothiocyanate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromophenyl Isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Greenwich. (n.d.). Electrochemical isothiocyanation of primary amines. [Link]
-
Kçvei, M., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(26), 15463–15470. [Link]
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